REACTION_CXSMILES
|
[H-].[Na+].[F:3][CH:4]([CH3:9])[C:5](OC)=[O:6].[C:10]([O:13][CH3:14])(=[O:12])[CH3:11].Cl>>[F:3][CH:4]([CH3:9])[C:5](=[O:6])[CH2:11][C:10]([O:13][CH3:14])=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC)C
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
32.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
subjected to liquid separation
|
Type
|
CUSTOM
|
Details
|
was formed (yield: 92%)
|
Type
|
CONCENTRATION
|
Details
|
When this organic layer was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure, 2.03 g of methyl 4-fluoro-3-oxopentanoate
|
Type
|
CUSTOM
|
Details
|
could be obtained
|
Name
|
|
Type
|
|
Smiles
|
FC(C(CC(=O)OC)=O)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 92% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |